Product packaging for Butyryl-Coenzyme A (sodium)(Cat. No.:)

Butyryl-Coenzyme A (sodium)

Cat. No.: B12424530
M. Wt: 859.6 g/mol
InChI Key: XBNZETGNIJRVAR-XXXNBSBMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Butyryl-Coenzyme A as a Central Metabolic Intermediate

Butyryl-CoA is a key metabolic intermediate primarily involved in fatty acid metabolism, both in their synthesis and degradation (beta-oxidation). wikipedia.orghmdb.ca It also plays a crucial role in the metabolism of certain amino acids and in fermentation processes carried out by various microorganisms. wikipedia.orgresearchgate.net

The formation and breakdown of butyryl-CoA are tightly regulated processes. In fatty acid synthesis, acetyl-CoA is carboxylated to malonyl-CoA, followed by a series of chain elongation reactions to produce butyryl-CoA. ontosight.ai Conversely, during fatty acid oxidation, long-chain fatty acids are broken down to yield acetyl-CoA, with butyryl-CoA being an intermediate in this process. hmdb.canih.gov

Butyryl-CoA is a precursor for the synthesis of butyrate (B1204436), a short-chain fatty acid with important physiological roles, particularly in maintaining the health of the colon. caymanchem.comontosight.ai In the human colon, butyrate is produced by gut bacteria through the fermentation of dietary fibers. caymanchem.comnih.gov This process involves the conversion of butyryl-CoA to butyrate, a reaction catalyzed by enzymes such as butyryl-CoA:acetate (B1210297) CoA-transferase. portlandpress.comnih.gov

The metabolic pathways involving butyryl-CoA are not isolated; they are interconnected with other central metabolic routes like the citric acid cycle and energy production. ontosight.ai The conversion of butyryl-CoA to other molecules can influence cellular energy levels and the availability of building blocks for other biosynthetic processes.

Here is an interactive data table summarizing the key metabolic pathways involving Butyryl-CoA:

Metabolic PathwayRole of Butyryl-CoAKey Enzymes InvolvedOrganism/Cellular Context
Fatty Acid Synthesis Intermediate in the elongation of the fatty acid chain from acetyl-CoA. ontosight.aiAcetyl-CoA carboxylase, Fatty acid synthases. ontosight.aiProkaryotic and eukaryotic organisms. ontosight.ai
Fatty Acid Oxidation (Beta-Oxidation) Intermediate in the breakdown of even-chain fatty acids. hmdb.canih.govAcyl-CoA dehydrogenases (e.g., short-chain acyl-CoA dehydrogenase - ACADS). hmdb.canih.govMitochondria of eukaryotic cells. researchgate.net
Butyrate Fermentation Precursor to butyrate formation. wikipedia.orgfrontiersin.orgButyryl-CoA dehydrogenase, Phosphate (B84403) butyryltransferase, Butyrate kinase, Butyryl-CoA:acetate CoA-transferase. portlandpress.comfrontiersin.orgAnaerobic bacteria, such as those in the human colon. nih.govdtu.dk
Amino Acid Metabolism Intermediate in the degradation of certain amino acids, such as lysine (B10760008). wikipedia.orgfrontiersin.orgVarious specific enzymes depending on the amino acid.Various organisms.
4-aminobutanoate (GABA) degradation Intermediate in the conversion of GABA to butanoate. wikipedia.orgButyryl-CoA dehydrogenase. wikipedia.orgAcetoanaerobium sticklandii and Clostridium aminobutyricum. wikipedia.org

Overview of Butyryl-Coenzyme A Research Perspectives

The central role of butyryl-CoA in metabolism has spurred a wide range of research activities. Scientists are investigating its involvement in various physiological and pathological processes.

One significant area of research focuses on the role of butyryl-CoA in gene regulation through histone modification. Butyryl-CoA can serve as a substrate for histone butyrylation, a post-translational modification that can alter chromatin structure and gene expression. researchgate.netnih.gov Studies have shown that enzymes like p300 can use butyryl-CoA to butyrylate histones, which can directly stimulate gene transcription. researchgate.netelifesciences.org The levels of histone butyrylation have been linked to dietary factors, such as high-fat diets, and cellular stress, with the enzyme acyl-CoA dehydrogenase short chain (ACADS) playing a regulatory role. nih.govnih.gov

Research is also actively exploring the enzymatic pathways that produce and consume butyryl-CoA. For instance, novel CoA-transferases involved in butyrate formation in human colonic bacteria have been identified, shedding light on the intricate metabolism of the gut microbiota. nih.govdtu.dk Understanding these enzymes and their regulation is crucial for comprehending the production of the health-promoting short-chain fatty acid, butyrate.

Furthermore, the metabolism of butyryl-CoA is being studied in the context of various diseases. Dysregulation of pathways involving butyryl-CoA has been implicated in metabolic disorders. ontosight.ai For example, deficiencies in enzymes like isovaleryl-CoA dehydrogenase, which is involved in the breakdown of the amino acid leucine (B10760876) and produces isovaleryl-CoA (an isomer of butyryl-CoA), can lead to metabolic disorders. wikipedia.org

The following table presents a summary of recent research findings on Butyryl-CoA:

Research AreaKey FindingsInvestigated Molecules/EnzymesPotential Implications
Histone Butyrylation and Gene Regulation Butyryl-CoA is a substrate for histone butyrylation, influencing gene expression. researchgate.netnih.gov This modification is regulated by diet and stress. nih.govnih.govp300, Acyl-CoA dehydrogenase short chain (ACADS). nih.govresearchgate.netelifesciences.orgUnderstanding epigenetic regulation in health and disease.
Gut Microbiota Metabolism Identification of novel CoA-transferases responsible for butyrate production from butyryl-CoA in colonic bacteria. nih.govdtu.dkButyryl-CoA:acetate CoA-transferase. portlandpress.comnih.govfrontiersin.orgInsights into the mechanisms of gut health maintenance.
Enzymology of Butyryl-CoA Pathways Characterization of enzymes like butyryl-CoA dehydrogenase and their role in metabolic pathways such as syntrophic butyrate oxidation. oup.comasm.orgButyryl-CoA dehydrogenase, NADH:Acceptor Oxidoreductase. asm.orgElucidating fundamental biochemical processes.
Metabolic Disorders Inhibition of butyryl-CoA:acetate-CoA transferase by other acyl-CoAs like heptanoyl-CoA. caymanchem.comButyryl-CoA:acetate-CoA transferase, Heptanoyl-CoA. caymanchem.comPotential therapeutic targets for metabolic diseases.
Enzymatic Carboxylation Early studies demonstrated the enzymatic carboxylation of butyryl-CoA, a fundamental biochemical reaction. acs.orgNot specified.Foundational knowledge for understanding carbon fixation and metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H41N7NaO17P3S B12424530 Butyryl-Coenzyme A (sodium)

Properties

Molecular Formula

C25H41N7NaO17P3S

Molecular Weight

859.6 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/q;+1/p-1/t14-,18-,19-,20+,24-;/m1./s1

InChI Key

XBNZETGNIJRVAR-XXXNBSBMSA-M

Isomeric SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]

Origin of Product

United States

Metabolic Pathways Involving Butyryl Coenzyme a

Butanoate Metabolism

In the realm of butanoate metabolism, butyryl-CoA is a central figure. hmdb.ca It is intricately linked to the production and degradation of butyrate (B1204436), a short-chain fatty acid. In many organisms, butyryl-CoA is the direct precursor to butyrate. wikipedia.org The conversion of butyryl-CoA to butyrate can occur through two primary enzymatic reactions. One pathway involves the phosphorylation of butyryl-CoA to butyryl-phosphate, which is then converted to butyrate by butyrate kinase. wikipedia.orgresearchgate.net The alternative and more common route in gut bacteria utilizes a CoA-transferase, which transfers the CoA moiety from butyryl-CoA to an acceptor molecule like acetate (B1210297), thereby releasing butyrate. wikipedia.orgdtu.dknih.gov This process is vital for the production of butyrate in the human colon, where it serves as a primary energy source for colonocytes. dtu.dkcoenzalabs.com Conversely, butyrate can be activated to butyryl-CoA by the reverse action of these enzymes, allowing it to enter into central metabolic pathways for energy extraction. researchgate.net

Fatty Acid Metabolism

Butyryl-CoA is a fundamental intermediate in the metabolism of fatty acids, participating in both their breakdown for energy and their synthesis for storage and structural purposes. wikipedia.orgcoenzalabs.comontosight.ai

During the catabolism of fatty acids, a process known as beta-oxidation, long-chain fatty acids are sequentially broken down into two-carbon acetyl-CoA units. Butyryl-CoA is an intermediate in the beta-oxidation of even-numbered fatty acids. coenzalabs.com Specifically, after several rounds of oxidation, a four-carbon fatty acyl-CoA, which is butyryl-CoA, is formed. This butyryl-CoA then undergoes a final round of beta-oxidation to yield two molecules of acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and energy production. hmdb.ca This pathway is a major source of cellular energy, particularly during periods of fasting or prolonged exercise.

Key Enzymes in Beta-Oxidation of Butyryl-CoAFunction
Acyl-CoA DehydrogenaseCatalyzes the initial dehydrogenation of butyryl-CoA. hmdb.ca
Enoyl-CoA HydrataseAdds a water molecule across the double bond. nih.gov
3-Hydroxyacyl-CoA DehydrogenaseOxidizes the hydroxyl group to a keto group. nih.gov
ThiolaseCleaves the 3-ketoacyl-CoA to produce acetyl-CoA. hmdb.ca

In the reverse process of fatty acid synthesis, or elongation, butyryl-CoA can serve as a primer for the addition of two-carbon units. wikipedia.orgontosight.ai This process, which is not simply the reverse of beta-oxidation, involves a different set of enzymes and cellular compartments. libretexts.org Acetyl-CoA is carboxylated to form malonyl-CoA, which then condenses with an acyl-CoA primer, such as butyryl-CoA, in a series of reactions that ultimately extends the fatty acid chain by two carbons. ontosight.ai This pathway is essential for producing fatty acids of various lengths required for membrane synthesis and other cellular functions. In some bacteria, the reverse beta-oxidation pathway is a key metabolic process for the biosynthesis of medium-chain fatty acids, where butyryl-CoA acts as an initial substrate for elongation. nih.govportlandpress.combiorxiv.org

Fermentation Pathways

In anaerobic environments, many microorganisms rely on fermentation to generate energy. Butyryl-CoA is a key intermediate in several fermentation pathways, leading to the production of various commercially and biologically important compounds. wikipedia.orgwikipedia.org

ABE fermentation, historically a significant industrial process, is carried out by various species of Clostridium. wikipedia.orgmdpi.com In this pathway, carbohydrates are fermented to produce acetone, butanol, and ethanol. mdpi.combme.hu Butyryl-CoA is a central branch point in this process. oup.comncsu.edu It is formed from the condensation of two acetyl-CoA molecules and subsequent reduction reactions. oup.com From butyryl-CoA, the pathway can proceed in two directions. In the acidogenic phase, butyryl-CoA is converted to butyrate. oup.com In the solventogenic phase, triggered by a drop in pH, butyryl-CoA is reduced to butanol. mdpi.combme.hu This metabolic switch is a key feature of ABE fermentation. mdpi.com

Products of ABE FermentationPrecursor Molecule
AcetoneAcetoacetyl-CoA
ButanolButyryl-CoA
EthanolAcetyl-CoA

In the gut microbiome, the production of short-chain fatty acids (SCFAs) from the fermentation of dietary fibers is a critical process for host health. Butyrate is one of the most important SCFAs, and its synthesis hinges on butyryl-CoA. researchgate.netvitas.notandfonline.com Gut microbes, particularly from the phylum Firmicutes, utilize various pathways to produce butyryl-CoA from carbohydrates. The most common pathway starts with two molecules of acetyl-CoA, which are converted to acetoacetyl-CoA and then reduced through a series of steps to form butyryl-CoA. vitas.notandfonline.com This butyryl-CoA is then converted to butyrate via either the butyrate kinase pathway or the butyryl-CoA:acetate CoA-transferase pathway, with the latter being more prevalent in the human gut. researchgate.netfrontiersin.org The efficiency of this production is influenced by the composition of the gut microbiota and the availability of different substrates. tandfonline.com

4-Aminobutanoate (GABA) Degradation Pathway

Butyryl-Coenzyme A (Butyryl-CoA) is a key intermediate in the metabolic breakdown of 4-aminobutanoate (GABA), a crucial inhibitory neurotransmitter. wikipedia.org The dysregulation of this degradation pathway can lead to imbalances in neurotransmitter levels, potentially contributing to various neurological conditions. This specific pathway has been identified in anaerobic bacteria such as Acetoanaerobium sticklandii and Clostridium aminobutyricum. wikipedia.org

In these organisms, the degradation of GABA does not follow the typical route to glutamate (B1630785) but instead proceeds through a series of reactions that ultimately yield butanoate. wikipedia.orgwikimedia.org The pathway begins with the conversion of 4-aminobutanoate to succinate (B1194679) semialdehyde. wikimedia.org This intermediate is then reduced to 4-hydroxybutyrate. researchgate.net The subsequent key steps involve the activation of 4-hydroxybutyrate to its CoA thioester, 4-hydroxybutyryl-CoA, which is then dehydrated to form crotonyl-CoA. researchgate.netuni-marburg.de

Butyryl-CoA is formed through the reduction of crotonyl-CoA, a reaction catalyzed by the butyryl-CoA dehydrogenase enzyme complex. researchgate.net Finally, the CoA group is transferred from butyryl-CoA, often to acetate, to produce butanoate and acetyl-CoA, a reaction mediated by a transferase enzyme. igem.org This pathway is significant not only for carbon and energy metabolism in these microbes but also for regulating the concentration of GABA. wikipedia.org

Table 1: Key Steps in the GABA Degradation Pathway Involving Butyryl-CoA

StepSubstrateProduct(s)Enzyme/ProcessOrganism(s)
1 4-Aminobutanoate (GABA)Succinate semialdehydeAminotransferaseClostridium aminobutyricum researchgate.net
2 Succinate semialdehyde4-Hydroxybutyrate4-Hydroxybutyrate dehydrogenaseClostridium aminobutyricum researchgate.net
3 4-Hydroxybutyrate4-Hydroxybutyryl-CoA4-Hydroxybutyrate CoA-transferaseClostridium aminobutyricum researchgate.net
4 4-Hydroxybutyryl-CoACrotonyl-CoA4-Hydroxybutyryl-CoA dehydrataseClostridium aminobutyricum researchgate.netuni-marburg.de
5 Crotonyl-CoAButyryl-CoA Butyryl-CoA dehydrogenaseAcetoanaerobium sticklandii, Clostridium aminobutyricum wikipedia.org
6 Butyryl-CoA Butanoate, Acetyl-CoAPropionyl-CoA transferase / Butyryl-CoA:Acetyl-CoA transferaseClostridium aminobutyricum, Clostridium acetobutylicum igem.org

Interconnections with Central Carbon Metabolism

Butyryl-CoA is strategically positioned at the crossroads of several major metabolic networks, linking pathways like fatty acid metabolism and fermentation to the central carbon hub. ontosight.aiwikiwand.com Central carbon metabolism (CCM) comprises glycolysis and the citric acid cycle, which are fundamental for generating energy and biosynthetic precursors. nih.gov Butyryl-CoA's connection is primarily through its conversion to acetyl-CoA, the main entry substrate for the citric acid cycle. igem.orgwikipedia.org This link allows the carbon atoms from butyrate and other precursors to be channeled into the cell's primary energy-producing and biosynthetic pathways. researchgate.netnih.gov In various microorganisms, the pathways that synthesize butyryl-CoA from acetyl-CoA or succinate are tightly regulated in response to the availability of carbon sources like glucose. researchgate.net

The most direct link between butyryl-CoA and the citric acid cycle (TCA cycle), also known as the Krebs cycle, is the generation of acetyl-CoA. igem.orgwikipedia.org The beta-oxidation of fatty acids breaks down acyl-CoA molecules, including butyryl-CoA, into two-carbon acetyl-CoA units. atlas.org This acetyl-CoA then condenses with oxaloacetate to form citrate (B86180), initiating the TCA cycle. wikipedia.org

Furthermore, the metabolism of odd-chain fatty acids results in the production of both acetyl-CoA and a single molecule of propionyl-CoA. atlas.org Propionyl-CoA can be carboxylated and rearranged to form succinyl-CoA, which is a direct intermediate of the TCA cycle. researchgate.netatlas.org

The GABA degradation pathway also connects to the TCA cycle. In some organisms, the pathway can lead to the formation of succinate, another TCA cycle intermediate. wikipedia.orgigem.wiki Additionally, the conversion of butyryl-CoA to butanoate can be coupled with the formation of acetyl-CoA from acetate, directly feeding this crucial molecule into the TCA cycle. researchgate.netigem.org

Butyryl-CoA plays a pivotal role in cellular energy generation in both aerobic and anaerobic organisms. In aerobic respiration, the breakdown of butyryl-CoA to acetyl-CoA feeds the TCA cycle. wikipedia.orgatlas.org For each molecule of acetyl-CoA oxidized in the cycle, multiple molecules of the reducing agents NADH and FADH₂ are generated. wikipedia.org These electron carriers then donate their electrons to the oxidative phosphorylation pathway, leading to the synthesis of large amounts of ATP, the cell's primary energy currency. igem.orgwikipedia.org

In anaerobic environments, many bacteria rely on fermentation pathways for energy. Butyryl-CoA is a central intermediate in the fermentation of substrates like acetyl-CoA and succinate to butanoate. This process is a vital mechanism for energy extraction. wikipedia.org For instance, in Clostridium species, the reduction of crotonyl-CoA to butyryl-CoA is coupled to the oxidation of NADH and reduced ferredoxin. researchgate.net This step is part of a complex energy-conserving mechanism known as electron bifurcation, which allows for more efficient ATP generation through both substrate-level phosphorylation and electron transport phosphorylation. researchgate.net The final conversion of butyryl-CoA to butyrate can also be coupled to ATP synthesis via the formation of a high-energy butyryl phosphate (B84403) intermediate.

Table 2: Butyryl-CoA's Contribution to Cellular Energy

Metabolic ContextPathwayKey Reaction involving Butyryl-CoAEnergy ProductsSignificance
Aerobic Respiration Beta-Oxidation & TCA CycleOxidation to Acetyl-CoAAcetyl-CoA, NADH, FADH₂Acetyl-CoA enters the TCA cycle, and reducing equivalents (NADH, FADH₂) fuel ATP production via oxidative phosphorylation. igem.orgwikipedia.orgatlas.org
Anaerobic Fermentation Butyrate FermentationConversion to ButyrateATP, Acetyl-CoAEnergy is conserved via substrate-level phosphorylation (e.g., via butyryl phosphate) and electron transport phosphorylation. researchgate.net
Anaerobic Fermentation Electron BifurcationReduction of Crotonyl-CoA to Butyryl-CoAOxidation of NADH and FerredoxinIncreases the efficiency of energy conservation in anaerobic bacteria by linking exergonic and endergonic redox reactions. researchgate.net

Butyryl Coenzyme a Biosynthesis

De Novo Synthesis from Acetyl-Coenzyme A

Initial Condensation Reactions

The journey from acetyl-CoA to butyryl-CoA begins with a critical condensation step. In many organisms, the most common pathway involves the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. nih.govresearchgate.net This reaction is often thermodynamically unfavorable and requires the product to be quickly consumed in the next step to drive the reaction forward. mit.edunih.gov

Acyl Chain Elongation Mechanisms

Following the initial condensation, the four-carbon acetoacetyl group undergoes a series of reactions to become a butyryl group. In the context of fatty acid synthesis, the growing acyl chain is typically attached to an Acyl Carrier Protein (ACP), forming intermediates like acetoacetyl-ACP. libretexts.orglibretexts.org The elongation process involves the repetitive addition of two-carbon units, which are supplied by malonyl-ACP (formed from malonyl-CoA). ontosight.ailibretexts.org The condensation of acetyl-ACP (or a longer acyl-ACP) with malonyl-ACP results in a β-ketoacyl-ACP that is two carbons longer, with the release of carbon dioxide and ACP. libretexts.org This cycle of condensation, reduction, dehydration, and further reduction effectively elongates the acyl chain. libretexts.orglibretexts.org

Reductive and Dehydration Steps

The conversion of the β-keto group of acetoacetyl-CoA (or acetoacetyl-ACP) to a saturated methylene (B1212753) group involves a trio of reactions that mirror the reverse of β-oxidation. researchgate.net

First Reduction: The ketone group at the β-carbon is reduced to a hydroxyl group, forming β-hydroxybutyryl-CoA (or β-hydroxybutyryl-ACP). libretexts.orguobaghdad.edu.iq This reaction is catalyzed by a β-ketoacyl reductase and typically utilizes NADPH as the reducing agent. libretexts.orglibretexts.org

Dehydration: A molecule of water is then removed from β-hydroxybutyryl-CoA, creating a double bond between the α and β carbons. This results in the formation of crotonyl-CoA (or crotonyl-ACP). libretexts.orguobaghdad.edu.iqoup.com The enzyme catalyzing this step is an enoyl-CoA hydratase (or dehydratase). uobaghdad.edu.iqportlandpress.com

Second Reduction: Finally, the double bond of crotonyl-CoA is reduced to a single bond, yielding butyryl-CoA. wikipedia.orgpnas.orgresearchgate.net This reaction is catalyzed by an enoyl-CoA reductase, such as butyryl-CoA dehydrogenase, and also typically uses NADPH. wikipedia.orgpnas.org

This sequence of reduction, dehydration, and reduction transforms the initial condensation product into the stable, saturated four-carbon acyl-CoA, butyryl-CoA.

Key Enzymatic Components of Biosynthetic Pathways

The synthesis of butyryl-CoA is orchestrated by a series of specific enzymes, each playing a critical role in the pathway.

Acetyl-Coenzyme A Carboxylase (ACC)

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.orgnih.gov This is the first committed and a major regulatory step in fatty acid biosynthesis. ontosight.ailibretexts.org In mammals, there are two main isoforms: ACC1, which is primarily cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. wikipedia.orgnih.govfrontiersin.org The reaction requires bicarbonate and ATP. libretexts.org ACC is a multi-domain enzyme in eukaryotes, while in most prokaryotes it exists as a multi-subunit complex. wikipedia.orgoup.com

Table 1: Key Features of Acetyl-CoA Carboxylase (ACC)

FeatureDescription
Function Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. wikipedia.orgnih.gov
Cofactor Biotin. libretexts.orgwikipedia.org
Regulation Allosterically activated by citrate (B86180) and inhibited by palmitoyl-CoA. libretexts.org
Isoforms ACC1 (cytosolic, fatty acid synthesis) and ACC2 (mitochondrial, fatty acid oxidation regulation). wikipedia.orgnih.govfrontiersin.org

Acetoacetyl-Coenzyme A Thiolase (AtoB)

Acetoacetyl-CoA thiolase, often referred to as AtoB in E. coli, catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA and coenzyme A. researchgate.netportlandpress.com This reaction is reversible, but the equilibrium strongly favors the breakdown (thiolysis) of acetoacetyl-CoA. nih.govpnas.org Therefore, to drive the synthesis of acetoacetyl-CoA, the product must be rapidly consumed by the subsequent enzyme in the pathway, β-hydroxybutyryl-CoA dehydrogenase. nih.gov Thiolases are crucial for initiating the butyryl-CoA synthesis pathway, especially in organisms or conditions where the ACC-mediated pathway is not the primary route. researchgate.netnih.gov

Table 2: Characteristics of Acetoacetyl-CoA Thiolase (AtoB)

FeatureDescription
Function Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. researchgate.netportlandpress.com
Thermodynamics The condensation reaction is thermodynamically unfavorable. nih.govpnas.org
Regulation The forward reaction is driven by the rapid consumption of acetoacetyl-CoA. nih.gov
Significance Initiates the butyryl-CoA synthesis pathway in many bacteria. nih.govresearchgate.net

3-Hydroxybutyryl-Coenzyme A Dehydrogenase (Hbd)

3-Hydroxybutyryl-CoA dehydrogenase (HBD), an oxidoreductase, is a pivotal enzyme in the biosynthesis of butyryl-CoA. wikipedia.org It catalyzes the stereospecific and reversible reduction of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA, a direct precursor in the pathway. wikipedia.orgresearchgate.net This reaction is a critical step in the metabolic route that produces butyrate (B1204436) and the biofuel n-butanol in various microorganisms. asm.orgsciepublish.comnih.gov The enzyme's function is dependent on the cofactor NAD(P)H, which provides the reducing equivalents for the conversion. wikipedia.orgnih.gov

HBD is found across a diverse range of microorganisms, including several species of the genus Clostridium such as C. acetobutylicum, C. butyricum, and C. kluyveri, which are well-known for their fermentative capabilities. wikipedia.orgnih.govoup.comresearchgate.net It is also a key enzyme in prominent gut commensal bacteria like Faecalibacterium prausnitzii. mdpi.com The structural architecture of HBD can vary; for instance, the enzyme from Clostridium acetobutylicum (CacHBD) assembles into a hexameric complex, whereas other forms exist as dimers. researchgate.netnih.gov Each monomeric unit is typically composed of two domains: an N-terminal domain responsible for binding the NAD(P)+ cofactor and a C-terminal domain that facilitates the dimerization of the enzyme. mdpi.com Recent studies have highlighted the profound effect of butyrate on the growth and sporulation of C. acetobutylicum, a process in which HBD plays a central role by controlling the synthesis of the butyrate precursor. researchgate.netbiorxiv.org

PropertyDescription
Enzyme Name 3-Hydroxybutyryl-Coenzyme A Dehydrogenase (Hbd)
EC Number 1.1.1.157 wikipedia.org
Reaction Acetoacetyl-CoA + NAD(P)H + H⁺ ⇌ (S)-3-Hydroxybutyryl-CoA + NAD(P)⁺ wikipedia.orgnih.gov
Function Catalyzes the second step in the butyrate/n-butanol synthesis pathway. researchgate.net
Cofactor NAD(P)H wikipedia.org
Common Sources Clostridium acetobutylicum, Faecalibacterium prausnitzii, Clostridium kluyveri wikipedia.orgnih.govmdpi.com
Cellular Location Cytoplasm (in bacteria) asm.org

Crotonase (Enoyl-Coenzyme A Hydratase, Crt)

Crotonase, systematically known as enoyl-CoA hydratase, belongs to the crotonase superfamily and is responsible for the third step in the butyryl-CoA biosynthetic pathway. researchgate.netwisc.edu It catalyzes the reversible hydration of crotonyl-CoA to produce (S)-3-hydroxybutyryl-CoA. wisc.eduuniprot.org This enzymatic step is not only crucial for the synthesis of butyrate but is also a fundamental reaction in the beta-oxidation pathway for fatty acid degradation in mitochondria. wikipedia.orgoup.com

The enzyme is ubiquitous, found in virtually all domains of life, from bacteria to mammals. researchgate.net The rat liver mitochondrial crotonase has been extensively studied and serves as a model for this enzyme class. wisc.edu In butyrate-producing bacteria like Clostridium acetobutylicum, crotonase is a key component of the metabolic machinery converting acetyl-CoA to butyryl-CoA. uniprot.orgoup.com Structurally, crotonase often forms a hexamer, a configuration that enhances its catalytic efficiency. wikipedia.org The active site is characterized by the presence of two key glutamate (B1630785) residues that act as the catalytic acid/base pair to facilitate the hydration reaction. nih.gov The efficiency of crotonase is remarkably high, with the reaction rate for short-chain substrates approaching the limit of diffusion control. wisc.edu

PropertyDescription
Enzyme Name Crotonase (Enoyl-Coenzyme A Hydratase, Crt)
EC Number 4.2.1.17 wikipedia.org (general); 4.2.1.150 uniprot.org (short-chain specific)
Reaction Crotonyl-CoA + H₂O ⇌ (S)-3-Hydroxybutyryl-CoA wisc.eduwikipedia.org
Function Catalyzes the reversible hydration of the double bond in 2-enoyl-CoA esters. researchgate.netwikipedia.org
Enzyme Family Crotonase Superfamily researchgate.netwisc.edu
Common Sources Ubiquitous; found in bacteria (Clostridium acetobutylicum) and mammals (rat liver mitochondria). wisc.eduuniprot.orgoup.com
Cellular Location Cytoplasm (in bacteria), Mitochondria (in mammals) oup.commdpi.com

Butyryl-Coenzyme A Dehydrogenase (Bcd)

Butyryl-CoA dehydrogenase (Bcd) catalyzes the fourth and final reduction step in the core biosynthetic pathway, converting crotonyl-CoA to butyryl-CoA. asm.orgwikipedia.org In many anaerobic microorganisms, this enzyme is part of a sophisticated complex with an electron-transferring flavoprotein (Etf), forming the Bcd-Etf complex. nih.govexpasy.orggenome.jp

PropertyDescription
Enzyme Name Butyryl-Coenzyme A Dehydrogenase (Bcd)
EC Number 1.3.1.109 expasy.orggenome.jpqmul.ac.uk (for the complex)
Reaction Crotonyl-CoA + 2 NADH + 2 H⁺ + 2 Ferredoxin (oxidized) ⇌ Butyryl-CoA + 2 NAD⁺ + 2 Ferredoxin (reduced) asm.org
Function Reduces crotonyl-CoA to butyryl-CoA while simultaneously reducing ferredoxin via electron bifurcation. nih.govresearchgate.net
Cofactors FAD, Iron-Sulfur Clusters nih.govgenome.jp
Common Sources Anaerobic bacteria, including Clostridium species and Acidaminococcus fermentans. asm.orgnih.govexpasy.orgresearchgate.net
Cellular Location Cytoplasm asm.org

Microbial Biosynthetic Routes and Strain Specificity

The biosynthesis of butyryl-CoA is a hallmark of many anaerobic bacteria, particularly those residing in the mammalian gut. asm.orgnih.gov While several metabolic routes exist, the most prevalent is the pathway starting from acetyl-CoA. ontosight.ainih.gov

The primary route involves the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, which is then sequentially converted to butyryl-CoA by the actions of Hbd, Crt, and Bcd. sciepublish.comigem.wiki This pathway is the dominant route for butyrate production in bacteria belonging to the phylum Firmicutes. asm.org The final step, the conversion of butyryl-CoA to the end-product butyrate, is typically accomplished by one of two enzymes: butyrate kinase (Buk) or butyryl-CoA:acetate (B1210297) CoA-transferase (But). nih.gov The latter is particularly advantageous in the acetate-rich environment of the colon, as it utilizes acetate as a co-substrate. nih.gov

While the acetyl-CoA pathway is most common, alternative routes for butyrate synthesis exist, including pathways that utilize amino acids such as lysine (B10760008), or intermediates like glutarate and 4-aminobutyrate. asm.orgnih.gov

Butyrate production is not confined to a single phylogenetic lineage but is a functional characteristic distributed across various bacterial taxa. asm.orgnih.gov

PhylumKey Butyrate-Producing Genera/GroupsCommon Pathway
Firmicutes Faecalibacterium, Roseburia, Eubacterium, Coprococcus, Anaerostipes, Lachnospiraceae, Ruminococcaceae nih.govfrontiersin.orgmdpi.comAcetyl-CoA Pathway asm.org
Bacteroidetes Certain species can produce butyrate. asm.orgVaries, can include Lysine pathway asm.org
Fusobacteria Fusobacterium species, Porphyromonas gingivalis (oral) nih.govfrontiersin.orgAcetyl-CoA, Lysine, Glutarate, 4-Aminobutyrate pathways nih.gov
Proteobacteria Certain species can produce butyrate. nih.govVaries

Mammalian Cell Butyryl-Coenzyme A Production

In mammalian cells, the context of butyryl-CoA production is fundamentally different from that in anaerobic microbes. Butyryl-CoA is not synthesized as a precursor for butyrate fermentation but rather appears as a transient intermediate in the catabolic process of mitochondrial fatty acid β-oxidation. wikipedia.orgnih.gov This pathway is a major source of energy for mammals, particularly during periods of fasting or prolonged exercise. nih.gov

The β-oxidation spiral systematically shortens long-chain fatty acyl-CoAs in a four-step cycle, releasing one molecule of acetyl-CoA in each round. wisc.eduresearchgate.net Butyryl-CoA is the four-carbon acyl-CoA that undergoes the final cycle of β-oxidation. The enzymes involved in this process for short chains, including short-chain acyl-CoA dehydrogenase (SCAD), enoyl-CoA hydratase (crotonase), short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD), and β-ketoacyl-CoA thiolase, are located within the mitochondrial matrix. mdpi.comresearchgate.netnih.gov

Therefore, in mammals, butyryl-CoA is an intermediate in a degradative pathway designed to generate acetyl-CoA for the citric acid cycle and to produce reducing equivalents (NADH and FADH₂) for the electron transport chain, ultimately leading to ATP synthesis. nih.govresearchgate.net Its role is not as a precursor for an end product to be secreted, but as a substrate for further breakdown to extract maximal energy from dietary or stored fats. researchgate.netresearchgate.net

Butyryl Coenzyme a Catabolism and Degradation

Terminal Conversion to Butyrate (B1204436)

The final step in many butyrate-producing pathways involves the conversion of Butyryl-CoA to butyrate. This is accomplished through two primary enzymatic routes.

In several anaerobic bacteria, particularly Clostridium species, Butyryl-CoA is converted to butyrate in a two-step process. nih.govbiorxiv.org First, the enzyme phosphotransbutyrylase (PTB) catalyzes the reaction of Butyryl-CoA with inorganic phosphate (B84403) to form butyryl-phosphate and Coenzyme A. nih.govjmb.or.kr Subsequently, butyrate kinase (BUK) transfers the phosphoryl group from butyryl-phosphate to ADP, yielding butyrate and ATP. nih.govjmb.or.kr This pathway is significant as it results in substrate-level phosphorylation, directly generating ATP. biorxiv.org The genes for PTB and BUK, often denoted as ptb and buk respectively, are typically organized in an operon. nih.govresearchgate.net While this pathway is well-characterized in organisms like Clostridium acetobutylicum, studies have shown its distribution is restricted among butyrate-producing bacteria in the human colon. nih.govjmb.or.krasm.org

Key Enzymes in the PTB-BUK Pathway

Enzyme Abbreviation Function
Phosphotransbutyrylase PTB Converts Butyryl-CoA to butyryl-phosphate. jmb.or.kr

A more widespread and often dominant route for butyrate formation in the human gut involves the enzyme Butyryl-Coenzyme A:acetate (B1210297) Coenzyme A transferase (BCoAT). nih.gov This enzyme facilitates the transfer of the Coenzyme A moiety from Butyryl-CoA to an acetate molecule. igem.orgnih.gov This reaction produces butyrate and acetyl-CoA. igem.orgnih.gov The BCoAT pathway is considered more efficient in many gut microbes, especially in environments with high acetate concentrations. nih.govresearchgate.net This pathway has been identified in various butyrate-producing bacteria from clostridial clusters IV and XIVa. dtu.dk The gene encoding BCoAT is a key marker for identifying butyrate-producing bacteria. biorxiv.org

Comparison of Butyrate Formation Pathways

Pathway Key Enzyme(s) Starting Substrates End Products ATP Generation
PTB and BUK Phosphotransbutyrylase, Butyrate Kinase Butyryl-CoA, Pi, ADP Butyrate, CoA, ATP Direct (Substrate-level phosphorylation)

Short-Chain Acyl-Coenzyme A Oxidation Processes

Butyryl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids. The enzyme short-chain acyl-CoA dehydrogenase (SCAD), encoded by the ACADS gene, specifically acts on acyl-CoAs with a chain length of four to six carbons. uniprot.orguniprot.org SCAD catalyzes the first step of beta-oxidation for these short-chain fatty acids, which involves the removal of a hydrogen atom from the alpha and beta carbons of Butyryl-CoA, leading to the formation of crotonyl-CoA. uniprot.orguniprot.org This is an aerobic process that ultimately breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. uniprot.orguniprot.org A deficiency in the SCAD enzyme leads to a rare genetic disorder known as short-chain acyl-CoA dehydrogenase deficiency (SCADD), characterized by the body's inability to properly break down short-chain fatty acids for energy. tellmegen.comthinkgenetic.orgwikipedia.org

Butyryl-Coenzyme A as a Substrate for Diverse Metabolic Enzymes

Beyond its role in butyrate formation and beta-oxidation, Butyryl-CoA serves as a substrate for a variety of other enzymes involved in different metabolic pathways. For instance, in some bacteria, it is an intermediate in the degradation of 4-aminobutanoate (GABA). wikipedia.org In the context of fatty acid metabolism, Butyryl-CoA can be a precursor for the synthesis of longer-chain fatty acids. wikipedia.org It is also a substrate for enzymes such as 3-ketoacyl-CoA thiolase and various acyl-CoA oxidases. hmdb.ca The versatility of Butyryl-CoA as a substrate highlights its central position in connecting different branches of metabolism. researchgate.net

Enzymology of Butyryl Coenzyme a Metabolism

Classification, Properties, and Mechanistic Studies of Key Enzymes

The enzymes responsible for the metabolism of butyryl-CoA are diverse in their classification and catalytic mechanisms. Key enzymes in these pathways include dehydrogenases, synthetases, transferases, and kinases, each playing a critical role in the intricate network of butyrate (B1204436) metabolism.

Butyryl-CoA Dehydrogenase (BCD) , a flavoprotein, is a central enzyme in both fatty acid β-oxidation and butyrate fermentation. It catalyzes the reversible oxidation of butyryl-CoA to crotonyl-CoA. Mechanistic studies have revealed that the reaction proceeds via a proton abstraction from the α-carbon and a hydride transfer from the β-carbon to the flavin adenine (B156593) dinucleotide (FAD) cofactor. The enzyme from Megasphaera elsdenii has been extensively studied and is known for its significant oxygen reactivity, a feature that distinguishes it from its mammalian counterparts.

Butyryl-CoA Synthetase , also known as butyrate-CoA ligase, activates butyrate to butyryl-CoA in an ATP-dependent manner. The enzyme from Paecilomyces varioti has been purified and characterized, revealing a Bi-Uni-Uni-Bi ping-pong mechanism. This intricate process involves the sequential binding of ATP and butyrate, followed by the release of pyrophosphate, and then the binding of CoA to form butyryl-CoA and AMP.

Phosphate (B84403) Butyryltransferase (PBT) and Butyrate Kinase (BK) represent an alternative pathway for butyrate formation from butyryl-CoA, particularly prominent in anaerobic bacteria. PBT catalyzes the conversion of butyryl-CoA and inorganic phosphate to butyryl phosphate and CoA. Subsequently, BK transfers the phosphoryl group from butyryl phosphate to ADP, yielding butyrate and ATP. This two-step process is a key mechanism for ATP generation in butyrate-producing organisms.

Butyryl-CoA:acetate (B1210297) CoA-transferase (BCoAT) provides another route for butyrate synthesis from butyryl-CoA. This enzyme catalyzes the transfer of the CoA moiety from butyryl-CoA to acetate, resulting in the formation of butyrate and acetyl-CoA. This reaction is particularly important in the gut microbiome for the production of butyrate, a crucial energy source for colonocytes.

Substrate Specificity, Regiospecificity, and Kinetic Parameters

The enzymes of butyryl-CoA metabolism exhibit a range of substrate specificities and kinetic properties that are finely tuned to their physiological roles. These parameters are crucial for understanding the metabolic flux through these pathways.

Butyryl-CoA Dehydrogenase from Megasphaera elsdenii shows a preference for short-chain acyl-CoAs, with optimal activity for straight-chain acyl groups containing 4 to 6 carbon atoms. The enzyme can also oxidize branched-chain and alicyclic acyl-CoA thioesters, albeit at lower rates. The pH optimum for the oxidation of butyryl-CoA by this enzyme is approximately 8.05.

Butyryl-CoA Synthetase from Paecilomyces varioti is active towards saturated fatty acids with 3 to 5 carbon atoms, with butyrate being the preferred substrate. The enzyme requires both monovalent and divalent cations for its activity.

Butyrate Kinase from Clostridium acetobutylicum displays broad substrate specificity, with the highest relative activities observed for butyrate and valerate.

The kinetic parameters of several key enzymes in butyryl-CoA metabolism have been determined and are summarized in the interactive table below. These values provide quantitative insights into the efficiency and substrate affinity of these enzymes.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Butyryl-CoA:acetate CoA-transferase (CPB6-CoAT)Ruminococcaceae bacterium CPB6Butyryl-CoA5370.0971.81 x 102
Butyryl-CoA:acetate CoA-transferase (CPB6-CoAT)Ruminococcaceae bacterium CPB6Caproyl-CoA3590.2456.82 x 102
Butyryl-CoA:acetate CoA-transferase (BEY8-CoAT)Clostridium tyrobutyricum BEY8Butyryl-CoA3700.2326.27 x 102
Butyryl-CoA Dehydrogenase (Bcd)Megasphaera elsdeniiButyryl-CoA6014002.33 x 107
Butyrate KinaseClostridium acetobutylicumButyrate---
Butyryl-CoA SynthetasePaecilomyces variotiButyrate190--
Butyryl-CoA SynthetasePaecilomyces variotiATP140--
Butyryl-CoA SynthetasePaecilomyces variotiCoA130--

Enzyme Complexes and Protein-Protein Interactions

The enzymes of butyryl-CoA metabolism often form complexes to enhance catalytic efficiency and channel metabolic intermediates. These protein-protein interactions are crucial for the regulation and coordination of these metabolic pathways.

A well-characterized example of such a complex is the Butyryl-CoA Dehydrogenase/Electron Transfer Flavoprotein (Bcd/Etf) complex . This complex is central to the process of electron bifurcation, a mechanism that couples an exergonic and an endergonic redox reaction. In butyrate-producing anaerobes, the Bcd/Etf complex catalyzes the NADH-dependent reduction of both crotonyl-CoA to butyryl-CoA and ferredoxin. This process is vital for generating the low-potential electrons required for various anabolic reactions and for maximizing energy conservation. The complex typically consists of the Bcd enzyme and a heterodimeric Etf composed of α and β subunits.

Structural Biology of Butyryl-Coenzyme A Modifying Enzymes

The three-dimensional structures of several enzymes involved in butyryl-CoA metabolism have been elucidated, providing critical insights into their catalytic mechanisms and substrate specificity.

The crystal structure of (S)-3-Hydroxybutyryl-CoA Dehydrogenase (HBD) from Clostridium butyricum has also been determined. The enzyme exists as a dimer, with each monomer comprising an N-terminal and a C-terminal domain. The active site is located in a cleft between these two domains. Structural analysis of HBD in complex with its substrate, acetoacetyl-CoA, and cofactor, NAD+, has provided a detailed picture of the catalytic mechanism.

Gene Expression and Transcriptional Regulation of Metabolic Enzymes

The expression of genes encoding the enzymes of butyryl-CoA metabolism is tightly regulated to meet the metabolic needs of the cell. In many butyrate-producing bacteria, these genes are organized into operons, allowing for their coordinated expression.

In Clostridium acetobutylicum, the genes for phosphotransbutyrylase (ptb) and butyrate kinase (buk) are located adjacent to each other on the chromosome and appear to form an operon. A single transcription start point has been identified upstream of the ptb gene, suggesting that these two genes are co-transcribed.

Similarly, in some human colonic bacteria, the genes for the central butyrate synthesis pathway, from acetyl-CoA to butyryl-CoA, are also clustered. The arrangement of these genes can vary between different bacterial lineages, which may reflect differences in their regulatory mechanisms. For instance, in Coprococcus sp. L2-50, the operon includes genes for thiolase, β-hydroxybutyryl-CoA dehydrogenase, crotonase, butyryl-CoA dehydrogenase, and the electron transfer flavoproteins.

Regulation of Butyryl Coenzyme a Metabolism

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The metabolism of butyryl-CoA is meticulously controlled at the genetic level through the regulation of enzymes involved in its synthesis and degradation. In various bacteria, the genes encoding enzymes for short-chain fatty acyl-CoA metabolism are often clustered in operons, allowing for coordinated expression. nih.gov A key family of transcriptional regulators, known as the Short-chain fatty acyl-CoA assimilation regulator (ScfR) family, plays a crucial role in this process. nih.gov For instance, in Rhodobacter sphaeroides, a regulator named PccR is essential for upregulating the expression of propionyl-CoA carboxylase, an enzyme involved in a related short-chain acyl-CoA pathway. nih.gov This type of regulation ensures that the cellular machinery required to process molecules like butyryl-CoA is synthesized only when needed, preventing wasteful energy expenditure.

Allosteric Regulation of Enzymatic Activities

Allosteric regulation provides a rapid and direct method for controlling metabolic pathways by altering enzyme activity in response to the binding of effector molecules at a site other than the active site. study.comwikipedia.org In the context of butyryl-CoA metabolism, butyryl-CoA itself can act as an allosteric inhibitor of several enzymes. wikipedia.org This is a form of feedback inhibition where the product of a pathway controls its own synthesis.

For example, butyryl-CoA has been shown to exert competitive inhibition on butanol dehydrogenase. wikipedia.org It is also known to inhibit phosphotransbutyrylase, where the phosphate (B84403) moiety of the molecule is involved in the inhibitory action. wikipedia.org Other enzymes believed to be inhibited by butyryl-CoA include acetyl-CoA acetyltransferase and DL-methylmalonyl-CoA racemase, although the precise mechanisms are still under investigation. wikipedia.org This type of regulation allows the cell to quickly downregulate the production or conversion of butyryl-CoA when its levels become too high, thus maintaining metabolic homeostasis.

EnzymeRegulatory MoleculeEffectType of Regulation
Butanol DehydrogenaseButyryl-CoAInhibitionCompetitive Inhibition
PhosphotransbutyrylaseButyryl-CoAInhibitionAllosteric Inhibition
Medium-chain fatty acyl-coenzyme A synthetaseATP, AMPActivationHeterotropic Co-operative
Medium-chain fatty acyl-coenzyme A synthetasePPi, Butyryl-CoAInhibitionAntagonistic Heterotropic

Interplay with Global Cellular Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Pathway Modulation

AMP-Activated Protein Kinase (AMPK) is a central energy sensor in cells, activated during times of low energy (high AMP/ATP ratio). physiology.org Once activated, AMPK phosphorylates various downstream targets to promote energy-producing pathways like fatty acid oxidation and inhibit energy-consuming ones. Butyrate (B1204436), a precursor to butyryl-CoA, has been shown to enhance the intestinal barrier by activating AMPK. researchgate.net The activation of AMPK can lead to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. physiology.orgnih.gov Since malonyl-CoA is an inhibitor of fatty acid transport into the mitochondria, its reduction allows for increased fatty acid oxidation, a pathway in which butyryl-CoA is an intermediate. nih.gov Long-chain fatty acyl-CoAs have been reported to allosterically activate AMPK, suggesting a direct link between fatty acid metabolites and this key energy-regulating kinase. acu.edu.au

Peroxisome Proliferator-Activated Receptors (PPARs) Influence

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate genes involved in lipid and glucose metabolism. nih.govbio-rad.com PPARα, in particular, is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver. nih.govnih.gov Upon activation by ligands, which include fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. bio-rad.comoup.com This binding initiates the transcription of a suite of genes encoding enzymes for fatty acid uptake, activation (conversion to acyl-CoAs), and β-oxidation in both mitochondria and peroxisomes. nih.govbio-rad.com Therefore, PPARs exert significant transcriptional control over the entire fatty acid oxidation pathway, thereby regulating the metabolic flux through intermediates like butyryl-CoA.

PathwayKey MoleculeEffect on Butyryl-CoA MetabolismMechanism
AMPKAMPIndirectly promotes oxidationPhosphorylates and inhibits ACC, reducing malonyl-CoA levels and increasing fatty acid transport into mitochondria.
PPARαFatty AcidsIncreases expression of oxidation enzymesActs as a transcription factor for genes involved in fatty acid uptake, activation, and β-oxidation.

Feedback and Feedforward Inhibition/Activation Mechanisms

Feedback and feedforward mechanisms are crucial for the fine-tuning of metabolic pathways. Feedback inhibition, a common regulatory strategy, occurs when the end product of a pathway inhibits an enzyme earlier in the same pathway. youtube.com As mentioned in the context of allosteric regulation, butyryl-CoA itself acts as a feedback inhibitor for enzymes such as butanol dehydrogenase and phosphotransbutyrylase. wikipedia.org This prevents the excessive accumulation of butyryl-CoA and helps maintain metabolic balance.

In a study of medium-chain fatty acyl-coenzyme A synthetase, ATP and AMP were found to function as cooperative activators for the disappearance of butyryl-AMP, while pyrophosphate (PPi) and butyryl-CoA itself showed antagonistic effects. nih.gov This demonstrates a complex interplay of feedback and feedforward signals, where high levels of energy precursors (ATP, AMP) can push the reaction forward, while high levels of products (butyryl-CoA, PPi) can inhibit it. These mechanisms allow the cell to respond dynamically to changes in substrate and product concentrations, ensuring efficient and controlled metabolic function.

Biological and Cellular Functions of Butyryl Coenzyme a

Role as an Acyl Donor in Post-Translational Modifications

Butyryl-CoA serves as the primary donor of the butyryl group for the post-translational modification of proteins, a process termed butyrylation. This modification, analogous to the well-studied process of acetylation, involves the covalent attachment of a butyryl group to the epsilon-amino group of a lysine (B10760008) residue. This addition neutralizes the positive charge of the lysine, thereby altering the protein's structure and function. Butyrylation has been identified on both histone and non-histone proteins, indicating its broad regulatory potential within the cell.

Histone butyrylation (Kbu) is a recently discovered and significant epigenetic modification that plays a crucial role in regulating chromatin dynamics and gene transcription. This modification occurs on the N-terminal tails of core histone proteins, which are subject to a variety of post-translational modifications that collectively form the "histone code."

The enzymatic transfer of the butyryl group from Butyryl-CoA to histone lysine residues is a catalyzed process. In vitro studies have demonstrated that certain enzymes with known histone acetyltransferase (HAT) activity can also utilize Butyryl-CoA as a substrate to catalyze histone butyrylation. This suggests a shared enzymatic machinery between acetylation and butyrylation, highlighting a potential for competition and crosstalk between these two modifications in the regulation of gene expression.

The levels of histone butyrylation are dynamically regulated by the opposing actions of "writer" and "eraser" enzymes.

Histone Acetyltransferases (HATs): Several members of the HAT family have been shown to function as histone butyryltransferases. Notably, the p300/CREB-binding protein (CBP) family of coactivators are prominent enzymes that can catalyze the butyrylation of histones in vitro. nih.gov These enzymes utilize Butyryl-CoA as a cofactor to transfer the butyryl moiety to specific lysine residues on histone tails.

Sirtuins: The removal of butyryl groups from histones is carried out by a class of enzymes known as sirtuins, which are NAD+-dependent deacetylases. Specifically, SIRT1, SIRT2, and SIRT3 have been identified as having the capacity to remove butyryl modifications from lysine residues, thereby acting as "erasers" of this epigenetic mark. The activity of these enzymes links the regulation of histone butyrylation to the metabolic state of the cell, as reflected by the intracellular NAD+/NADH ratio.

Interactive Table: Key Enzymes in Histone Butyrylation

Enzyme Class Specific Enzymes Function Cofactor
Writers (Butyryltransferases)p300, CREB-binding protein (CBP)Addition of butyryl group to histonesButyryl-CoA
Erasers (Debutyrylases)SIRT1, SIRT2, SIRT3Removal of butyryl group from histonesNAD+

The addition of a butyryl group to histone lysine residues has a direct impact on chromatin structure. By neutralizing the positive charge of lysine, histone butyrylation weakens the electrostatic interactions between the histone tails and the negatively charged DNA backbone. This leads to a more relaxed or "open" chromatin conformation, known as euchromatin.

This increased chromatin accessibility facilitates the binding of transcription factors and the transcriptional machinery to DNA, generally leading to an increase in gene expression. Research has shown that histone butyrylation is often associated with actively transcribed genes. For instance, the presence of butyrylation on histone H3 at lysine 9 (H3K9bu) is abundant at transcriptionally active promoters. portlandpress.com The dynamic interplay between the addition and removal of butyryl groups provides a mechanism for the fine-tuning of gene expression in response to cellular signals and metabolic changes.

Beyond histones, butyrylation also occurs on a variety of non-histone proteins, expanding the regulatory scope of this post-translational modification. While the field of non-histone protein butyrylation is still emerging, several key regulatory proteins have been identified as substrates for this modification.

Notably, the tumor suppressor protein p53, and the transcriptional coactivators p300 and CREB-binding protein (CBP) have been shown to be butyrylated. libretexts.org The functional consequences of butyrylating these proteins are an active area of investigation. For p53, in vitro studies have shown that it can be butyrylated, and it is proposed that this modification may have distinct biological functions compared to acetylation. libretexts.org Given the critical roles of p53, p300, and CBP in regulating cellular processes such as cell cycle, DNA repair, and apoptosis, their butyrylation likely has significant implications for cellular homeostasis and disease. The enzymes p300 and CBP can also catalyze their own butyrylation, a process known as autobutyrylation, suggesting a potential feedback mechanism for regulating their activity.

Histone Butyrylation (Kbu)

Intermediary Role in Lipid Synthesis and Fatty Acid Biosynthesis

Butyryl-CoA is a key intermediate in the metabolism of fatty acids, participating in both their synthesis and degradation. In the context of fatty acid biosynthesis, Butyryl-CoA is an early product in the elongation of the fatty acid chain. biorxiv.org

The synthesis of fatty acids begins with acetyl-CoA, and through a series of condensation, reduction, and dehydration reactions, the carbon chain is extended. The initial cycle of fatty acid synthesis results in the formation of the four-carbon molecule, butyryl-ACP (acyl carrier protein), which is then readily converted to Butyryl-CoA. libretexts.org This Butyryl-CoA can then serve as the primer for subsequent rounds of elongation, where two-carbon units from malonyl-CoA are sequentially added to produce longer-chain fatty acids.

Furthermore, Butyryl-CoA is a central molecule in the reverse β-oxidation pathway, a metabolic route utilized by some anaerobic bacteria for the production of medium-chain fatty acids. portlandpress.comportlandpress.com In this pathway, acetyl-CoA molecules are condensed to form acetoacetyl-CoA, which is then reduced to form 3-hydroxybutyryl-CoA, dehydrated to crotonyl-CoA, and finally reduced to Butyryl-CoA. portlandpress.comnih.gov This Butyryl-CoA can then be further elongated to produce valuable medium-chain fatty acids like caproate. portlandpress.comportlandpress.com The enzymes involved in this pathway include acetyl-CoA acetyltransferase, 3-hydroxybutyryl-CoA dehydrogenase, enoyl-CoA hydratase, and butyryl-CoA dehydrogenase. portlandpress.comnih.gov

Contribution to Cellular Bioenergetics and Redox Balance

Butyryl-Coenzyme A (butyryl-CoA) is a pivotal intermediate in several metabolic pathways that are central to cellular energy production and the maintenance of redox homeostasis. wikipedia.orghmdb.ca Its primary roles in these processes are linked to fatty acid metabolism and bacterial fermentation. wikipedia.orgoup.com

In the mitochondria, butyryl-CoA is a key intermediate in the β-oxidation of fatty acids. researchgate.netbabraham.ac.uk The oxidation of butyryl-CoA to crotonyl-CoA is a critical step in this pathway, catalyzed by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, short-chain acyl-CoA dehydrogenase (SCAD). oup.comnih.gov This dehydrogenation reaction involves the transfer of electrons to an electron-transfer flavoprotein (ETF). oup.com These electrons are subsequently shuttled into the electron transport chain, leading to the production of ATP, the primary energy currency of the cell. This process directly links the catabolism of fatty acids via butyryl-CoA to cellular energy generation.

The reaction catalyzed by butyryl-CoA dehydrogenase is a significant contributor to the cellular redox balance. wikipedia.orgnih.gov It is a reversible oxidation-reduction reaction that couples the butyryl-CoA/crotonyl-CoA pair to the redox state of flavoproteins. nih.govacs.org The thermodynamics of this reaction are finely tuned within the cellular environment. nih.gov In certain anaerobic bacteria, the reduction of crotonyl-CoA to butyryl-CoA is essential for regenerating NAD+ from NADH and for reducing ferredoxins, which facilitates more efficient energy extraction through both substrate-level phosphorylation and electron transport phosphorylation. wikipedia.org Butyryl-CoA itself possesses a high potential Gibbs free energy stored in its thioester bond with Coenzyme A, making its subsequent reactions energetically favorable. wikipedia.org

In the human colon, butyryl-CoA is an intermediate in the production of butyrate (B1204436) by gut microbiota. caymanchem.com Butyrate is then absorbed by colonocytes and serves as their primary energy source, highlighting an indirect but crucial role for butyryl-CoA in the bioenergetics of the intestinal epithelium. wikipedia.org The conversion of butyryl-CoA to butyrate is often accomplished by CoA transferases, such as butyryl-CoA:acetate (B1210297) CoA transferase, which transfers the CoA moiety to acetate, forming acetyl-CoA and butyrate. nih.govbiorxiv.orgfrontiersin.org

Table 1: Key Enzymes and Reactions in Butyryl-CoA Metabolism Related to Bioenergetics and Redox Balance

EnzymePathwayReactionContribution to Bioenergetics & Redox Balance
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Fatty Acid β-OxidationButyryl-CoA → Crotonyl-CoA + 2e⁻ + 2H⁺Transfers electrons to the electron transport chain for ATP synthesis; influences cellular redox state. oup.comnih.gov
Butyryl-CoA Dehydrogenase (Bcd) Fermentation / Reverse β-OxidationCrotonyl-CoA + 2e⁻ + 2H⁺ → Butyryl-CoARegenerates oxidizing agents (e.g., NAD⁺) in anaerobic bacteria; involved in electron bifurcation for energy conservation. wikipedia.orgoup.com
Butyryl-CoA:Acetate CoA Transferase Butyrate FormationButyryl-CoA + Acetate → Butyrate + Acetyl-CoAProduces butyrate, a major energy source for colonocytes, and acetyl-CoA, which can enter the TCA cycle. nih.govfrontiersin.org
Phosphotransbutyrylase / Butyrate Kinase Butyrate FormationButyryl-CoA ↔ Butyryl-Phosphate → ButyrateAn alternative pathway for butyrate production that can yield ATP via substrate-level phosphorylation. frontiersin.org

Influence on Cell Growth, Proliferation, and Differentiation

Butyryl-CoA exerts a significant influence on cellular processes such as growth, proliferation, and differentiation, primarily through its role as a precursor for the post-translational modification of proteins, specifically histone butyrylation. nih.govbrynmawr.edu

Histone butyrylation is a dynamic epigenetic mark where a butyryl group from butyryl-CoA is transferred to the lysine residues of histone proteins. oup.comresearchgate.net This modification alters chromatin structure and regulates gene expression. nih.gov Research has shown that histone butyrylation is abundant at transcriptionally active gene promoters, suggesting a role in facilitating gene activation. nih.govresearchgate.net The cellular pool of butyryl-CoA, which can be derived from fatty acid metabolism or the conversion of dietary butyrate, directly impacts the extent of histone butyrylation. researchgate.netnih.govresearchgate.net Therefore, by modulating the availability of the substrate for this key epigenetic modification, butyryl-CoA can influence the expression of genes that control cell cycle progression, growth, and differentiation. nih.govnih.gov

The metabolic product of butyryl-CoA, butyrate, is well-documented for its effects on cell fate, often exhibiting what is known as the "butyrate paradox." nih.gov In normal colonocytes, butyrate promotes proliferation and healthy growth by serving as an energy source. nih.gov Conversely, in colon cancer cells, butyrate often inhibits proliferation and induces apoptosis (programmed cell death) and differentiation. nih.govnih.gov

This differential effect is partly explained by the metabolic state and differentiation status of the cells. nih.gov Normal, well-differentiated colonocytes can efficiently metabolize butyrate through β-oxidation, using it for energy. nih.gov In contrast, many cancer cells rely more on glycolysis and have a reduced capacity to oxidize butyrate. This leads to an intracellular accumulation of butyrate, where it acts as a histone deacetylase (HDAC) inhibitor. nih.gov HDAC inhibition leads to hyperacetylation and hyperbutyrylation of histones, causing widespread changes in gene expression that can arrest the cell cycle and promote differentiation or apoptosis. nih.gov Therefore, the influence of butyryl-CoA on these processes is intrinsically linked to its conversion to butyrate and the cell's capacity to metabolize this short-chain fatty acid.

Table 2: Research Findings on the Influence of Butyryl-CoA and its Metabolite Butyrate on Cellular Processes

Cellular ProcessCell TypeKey FindingsMechanism
Gene Expression Various (Human cells, Mouse hearts)The level of butyryl-CoA, regulated by enzymes like ACADS, determines the abundance of histone H3 lysine 9 butyrylation (H3K9Bu) at active gene promoters. nih.govButyryl-CoA acts as the donor for histone butyrylation, an epigenetic mark associated with active transcription. nih.govresearchgate.net
Proliferation Colon Cancer CellsButyrate (derived from butyryl-CoA metabolism) inhibits proliferation and induces cell cycle arrest. nih.govnih.govHDAC inhibition by accumulated butyrate leads to altered expression of cell cycle regulatory genes. nih.gov
Proliferation Normal Colonic Epithelial CellsButyrate promotes healthy proliferation. nih.govUtilized as a primary energy source through β-oxidation, supporting normal cellular functions. nih.gov
Differentiation Intestinal Stem CellsButyrate treatment induces changes in gene expression that promote differentiation. nih.govHDAC inhibition and subsequent chromatin remodeling alter gene programs related to cell fate. nih.gov
Differentiation Porcine Jejunal Epithelial Cells (IPEC-J2)Low concentrations of butyrate promote cellular differentiation. nih.govThe precise mechanism is complex, but it involves changes in gene expression related to cell maturation. nih.gov

Role of Butyryl Coenzyme a in Specific Biological Systems

Microbial Physiology and Metabolism

In the microbial world, Butyryl-CoA is a central hub in anaerobic fermentation pathways, particularly for the production of short-chain fatty acids (SCFAs) and other commercially valuable chemicals.

The human gut microbiota, a complex community of microorganisms residing in the large intestine, produces significant quantities of SCFAs through the anaerobic fermentation of indigestible dietary fibers. nih.govfrontiersin.orgfrontiersin.org Butyrate (B1204436) is a primary end-product of this fermentation, and Butyryl-CoA is its direct precursor. nih.govmdpi.com

The synthesis of butyrate from Butyryl-CoA is a critical step for gut health, as butyrate serves as the principal energy source for colonocytes, the cells lining the colon. frontiersin.org The formation of butyrate primarily occurs via two main enzymatic pathways starting from two molecules of acetyl-CoA. nih.gov The key final step in many dominant butyrate-producing bacteria involves the enzyme Butyryl-CoA:acetate (B1210297) CoA-transferase. nih.govbiorxiv.orgnih.gov This enzyme transfers the Coenzyme A moiety from Butyryl-CoA to acetate, yielding butyrate and acetyl-CoA. biorxiv.orgnih.gov An alternative, less common pathway involves the enzymes phosphotransbutyrylase and butyrate kinase to produce butyrate. mdpi.com

A significant portion of butyrate-producing bacteria in the human gut belongs to the phylum Firmicutes. nih.govmdpi.com

Table 1: Key Butyrate-Producing Bacteria in the Human Gut and Their Metabolic Pathways

Bacterial Species/GroupPhylumKey Enzyme in Butyrate FormationMetabolic Notes
Faecalibacterium prausnitziiFirmicutesButyryl-CoA:acetate CoA-transferaseOne of the most abundant butyrate producers in a healthy human colon. mdpi.com
Roseburia spp.FirmicutesButyryl-CoA:acetate CoA-transferasePossesses the Butyryl-CoA:acetate CoA-transferase pathway for butyrate production. researchgate.net
Eubacterium rectaleFirmicutesButyryl-CoA:acetate CoA-transferaseA major contributor to butyrate production in the gut. nih.gov
Coprococcus spp.FirmicutesButyrate kinase & Butyryl-CoA:acetate CoA-transferaseCan utilize the butyrate kinase pathway in addition to the CoA-transferase pathway. researchgate.net
Ruminococcus bromiiFirmicutesNot specifiedSpecializes in fermenting resistant starch to contribute to butyrate production. nih.gov

Butyryl-CoA is a key metabolic intermediate in the industrial production of butyric acid, butanol, and other chemicals through microbial fermentation. microbenotes.comnih.govnih.gov Various species of the genus Clostridium, such as C. butyricum, C. tyrobutyricum, and C. acetobutylicum, are predominantly used for these processes due to their metabolic capability to produce these compounds in high yields. nih.govnih.gov

The fermentation process begins with a carbon source, typically glucose, which is converted to pyruvate via glycolysis. microbenotes.comnih.gov Pyruvate is then converted to acetyl-CoA. microbenotes.comyoutube.com Through a series of enzymatic reactions involving thiolase, β-hydroxybutyryl-CoA dehydrogenase, crotonase, and butyryl-CoA dehydrogenase, acetyl-CoA is converted to Butyryl-CoA. biorxiv.orgoup.com From this central intermediate, the pathway can lead to the production of either butyric acid or butanol. microbenotes.comnih.gov

Table 2: Industrial Fermentation Using Clostridium Species

Clostridium SpeciesPrimary Substrate(s)Key Product(s) via Butyryl-CoAIndustrial Significance
Clostridium tyrobutyricumGlucose, Xylose, LactateButyric acidKnown for its high selectivity and tolerance for butyric acid, making it a promising strain for bio-production. nih.gov
Clostridium butyricumHexoses, Pentoses, GlycerolButyric acidCan ferment a wide variety of carbon sources. nih.gov
Clostridium acetobutylicumStarch, MolassesAcetone, Butanol, Ethanol (ABE)Historically significant for ABE fermentation, where Butyryl-CoA is a precursor to butanol. wikipedia.orgwikimedia.org
Clostridium kluyveriEthanol, AcetateButyrate, CaproateUsed in studies of chain elongation, converting shorter chain fatty acids to medium-chain fatty acids. biorxiv.orgwikipedia.org

Within the gut microbiota, the production of butyrate is often the result of complex metabolic interactions between different bacterial species. nih.gov Not all bacteria that produce butyrate can break down complex polysaccharides. Instead, a symbiotic relationship known as cross-feeding occurs.

Primary fermenters, such as Bifidobacterium species, break down complex carbohydrates into simpler sugars and intermediate products like acetate and lactate. mdpi.com These intermediates are then utilized by other bacteria, the butyrate producers. For instance, species like Eubacterium hallii and Anaerostipes caccae can utilize acetate and lactate to produce Butyryl-CoA and subsequently butyrate. nih.gov This interspecies dependency is crucial for the efficient conversion of dietary fiber into butyrate, highlighting the collaborative nature of the gut ecosystem. The conversion of acetyl-CoA to crotonyl-CoA is a key proxy for butyrate production in these metabolic analyses. nih.gov

Mammalian Cellular Biochemistry

In mammals, Butyryl-CoA is primarily handled within distinct cellular compartments, mainly the mitochondria and to a lesser extent, the cytosol, where it is involved in energy metabolism and potentially cellular signaling.

The primary site for Butyryl-CoA metabolism in mammalian cells is the mitochondrion. babraham.ac.ukresearchgate.net It is generated through two main catabolic pathways:

Fatty Acid β-Oxidation: Butyryl-CoA is an intermediate in the breakdown of fatty acids with an even number of carbons. It is also the end product of the oxidation of odd-chain fatty acids before being further metabolized. babraham.ac.ukimrpress.com

Amino Acid Catabolism: It is formed during the degradation of certain amino acids, including lysine (B10760008) and tryptophan. babraham.ac.uk

Once formed in the mitochondria, Butyryl-CoA is typically oxidized further by the enzyme short-chain acyl-CoA dehydrogenase (SCAD) to crotonyl-CoA, which is subsequently converted to acetyl-CoA. babraham.ac.ukresearchgate.net This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for the production of ATP. babraham.ac.ukimrpress.com Therefore, mitochondrial Butyryl-CoA plays a direct role in cellular energy production. researchgate.net An accumulation of Butyryl-CoA can occur in cases of genetic defects in fatty acid oxidation, such as SCAD deficiency. babraham.ac.ukresearchgate.net

The role and origin of Butyryl-CoA in the cytosol are less defined compared to its mitochondrial functions. Butyryl-CoA derived from the diet (via microbial fermentation) can enter cells through transporters. babraham.ac.uk Once inside, butyrate can be activated to Butyryl-CoA by acyl-CoA synthetase short-chain family member (ACSS) enzymes. babraham.ac.ukresearchgate.net

A significant proposed function for cytosolic and nuclear Butyryl-CoA is as a substrate for the post-translational modification of proteins, specifically histone butyrylation. researchgate.netimrpress.com This epigenetic mark is associated with changes in chromatin structure and gene transcription. imrpress.com However, the direct source of the Butyryl-CoA for this process is a subject of ongoing research. While it was initially proposed that the cytosolic enzyme ACSS2 could generate Butyryl-CoA from butyrate, recent studies have demonstrated that ACSS2 is specific for acetate and cannot produce Butyryl-CoA. biorxiv.org This suggests that other enzymes or transport mechanisms from the mitochondria are responsible for the cytosolic pool of Butyryl-CoA used for histone modifications.

Implications in Disease Pathogenesis (Molecular and Biochemical Mechanisms)

Butyryl-Coenzyme A (butyryl-CoA) is a pivotal intermediate in cellular metabolism, and its dysregulation is implicated in the pathogenesis of several diseases. The molecular and biochemical mechanisms underlying these implications are multifaceted, involving metabolic disruptions, epigenetic alterations, and neurobiological effects.

Metabolic Disorders and Inborn Errors of Metabolism

Inborn errors of metabolism that affect the processing of short-chain fatty acids can lead to the accumulation of butyryl-CoA and its derivatives, resulting in various metabolic disorders. Two prominent examples are Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency:

SCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADS gene, which encodes the SCAD enzyme. This enzyme is responsible for the first step in the mitochondrial β-oxidation of short-chain fatty acids, specifically the dehydrogenation of butyryl-CoA. themedicalbiochemistrypage.org A deficiency in SCAD leads to the accumulation of its substrate, butyryl-CoA, in the mitochondria. themedicalbiochemistrypage.org This excess butyryl-CoA is then diverted into alternative metabolic pathways, leading to the formation and accumulation of several byproducts. themedicalbiochemistrypage.orgnih.gov

The primary biochemical markers for SCAD deficiency are elevated levels of butyrylcarnitine in the blood and ethylmalonic acid (EMA) in the urine. themedicalbiochemistrypage.org Butyrylcarnitine is formed through the action of carnitine acyltransferases, which conjugate butyryl-CoA with carnitine to facilitate its transport out of the mitochondria. EMA is thought to be produced from the carboxylation of excess butyryl-CoA by propionyl-CoA carboxylase. nih.gov

The clinical presentation of SCAD deficiency is highly variable, with some individuals remaining asymptomatic while others may experience symptoms such as hypoglycemia, hypotonia, developmental delay, and seizures, particularly during periods of metabolic stress like fasting or illness. themedicalbiochemistrypage.orgmedlineplus.gov The pathophysiology is thought to involve the toxic effects of the accumulated metabolites, which can interfere with various cellular processes. For instance, EMA has been shown to inhibit the electron transport chain and creatine kinase activity, contributing to mitochondrial dysfunction and oxidative stress. researchgate.net

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency:

MCAD deficiency is another autosomal recessive disorder of fatty acid oxidation, caused by mutations in the ACADM gene. While MCAD primarily acts on medium-chain fatty acids, a deficiency can also impact the metabolism of shorter-chain fatty acids, including butyryl-CoA, under certain conditions. The hallmark of MCAD deficiency is hypoketotic hypoglycemia, which can lead to lethargy, vomiting, seizures, and even sudden death, especially in infants and young children during periods of fasting or illness. nih.govnih.gov

The accumulation of medium-chain acyl-CoAs in MCAD deficiency can inhibit other enzymes involved in fatty acid oxidation, potentially leading to a secondary accumulation of butyryl-CoA and its derivatives. The resulting metabolic crisis is characterized by a failure to produce ketone bodies as an alternative energy source for the brain and other tissues when glucose is scarce. nih.gov

DisorderAffected EnzymePrimary Accumulated MetaboliteKey Clinical ManifestationsBiochemical Findings
Short-Chain Acyl-CoA Dehydrogenase (SCAD) DeficiencyShort-Chain Acyl-CoA DehydrogenaseButyryl-CoAVariable; can include hypoglycemia, hypotonia, developmental delay, seizuresElevated butyrylcarnitine (plasma), elevated ethylmalonic acid (urine) themedicalbiochemistrypage.org
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyMedium-Chain Acyl-CoA DehydrogenaseMedium-chain acyl-CoAs (secondary butyryl-CoA accumulation possible)Hypoketotic hypoglycemia, lethargy, vomiting, seizures, sudden death nih.govnih.govElevated medium-chain acylcarnitines (plasma), dicarboxylic aciduria (urine)

Epigenetic Dysregulation in Disease States

Butyryl-CoA serves as the donor molecule for histone butyrylation, a post-translational modification that can influence gene expression. researchgate.net This epigenetic mechanism links cellular metabolism directly to the regulation of the genome. The availability of butyryl-CoA can therefore impact chromatin structure and function, with implications for various disease states, including cancer.

Histone butyrylation, like the more extensively studied histone acetylation, is generally associated with a more open chromatin structure, which facilitates gene transcription. nih.gov This modification is catalyzed by histone acetyltransferases (HATs), some of which can also utilize butyryl-CoA as a substrate. news-medical.net The level of histone butyrylation is influenced by the intracellular concentration of butyryl-CoA, which in turn is affected by diet and metabolic activity. oup.comnih.gov

Dysregulation of butyryl-CoA metabolism can lead to aberrant histone butyrylation patterns, contributing to disease pathogenesis. For instance, in the context of cancer, alterations in cellular metabolism are a common feature. Changes in the levels of butyryl-CoA could lead to altered expression of genes involved in cell proliferation, differentiation, and apoptosis through changes in histone butyrylation. news-medical.net Studies have shown that butyrate, a precursor of butyryl-CoA, can have anti-proliferative effects in cancer cells, and this is partly attributed to its influence on histone modifications. news-medical.net

The interplay between different histone acylations, such as acetylation and butyrylation, adds another layer of complexity to this regulatory network. These modifications can compete for the same lysine residues on histone tails, and their relative abundance, dictated by the availability of their respective acyl-CoA donors, can fine-tune gene expression. nih.gov

Neurobiological Implications via Metabolic Pathways

The brain has high energy demands and relies on a constant supply of energy substrates. nih.gov While glucose is the primary fuel for the brain, fatty acid oxidation also plays a role, particularly in astrocytes. nih.govmdpi.com Coenzyme A and its derivatives, including butyryl-CoA, are central to brain energy metabolism. nih.govnih.gov

Butyryl-CoA is an intermediate in the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle and is involved in the synthesis and degradation of GABA. Dysregulation of GABA metabolism can lead to an imbalance in neurotransmitter levels, which has been implicated in various neurological disorders such as epilepsy, anxiety, and depression. wikipedia.orgnih.govnih.gov Alterations in the levels of butyryl-CoA could potentially impact the flux through the GABA shunt, thereby affecting GABAergic neurotransmission.

Furthermore, the acetyl-CoA pool in the brain, which is crucial for the synthesis of the neurotransmitter acetylcholine and for histone acetylation, can be influenced by the metabolism of other acyl-CoAs, including butyryl-CoA. mdpi.comnih.gov Inborn errors of metabolism that lead to the accumulation of butyryl-CoA and its byproducts can have neurological consequences, as seen in some individuals with SCAD deficiency who present with developmental delay and seizures. medlineplus.govduke.edu The accumulation of toxic metabolites can disrupt neuronal function and energy metabolism in the brain. nih.gov

Metabolic PathwayRole of Butyryl-CoAPotential Neurobiological ImplicationAssociated Disorders
GABA DegradationIntermediate in the pathway wikipedia.orgAlterations in GABAergic neurotransmission wikipedia.orgnih.govEpilepsy, anxiety, depression wikipedia.orgnih.gov
Fatty Acid OxidationIntermediate in β-oxidationDisruption of brain energy metabolismNeurological symptoms in SCAD deficiency medlineplus.govduke.edu
Acetyl-CoA Pool RegulationPotential influence on acetyl-CoA levelsImpact on acetylcholine synthesis and histone acetylation mdpi.comnih.govCognitive and neurological dysfunctions

Advanced Research Methodologies in Butyryl Coenzyme a Studies

Enzyme Activity Assays and Kinetic Characterization

The functional analysis of enzymes that interact with butyryl-CoA is fundamental to understanding its metabolic roles. Enzyme activity assays and kinetic characterization provide crucial data on reaction rates, substrate affinities, and catalytic mechanisms.

A variety of assay methods are employed to study enzymes such as butyryl-CoA synthetase, butyryl-CoA dehydrogenase, and butyryl-CoA:acetate (B1210297) CoA transferase. Spectrophotometric assays are common, where the reaction is monitored by measuring changes in absorbance at a specific wavelength. For instance, the activity of butyryl-CoA synthetase can be determined by monitoring the increase in optical density at 232 nm, which corresponds to the formation of the thioester bond in butyryl-CoA nih.gov. Alternatively, coupled enzyme assays can be used. The activity of butyryl-CoA dehydrogenase can be coupled to the reduction of an artificial electron acceptor, and the reaction can be followed by the change in its absorbance creative-proteomics.com. Similarly, CoA-transferase activity can be measured by quantifying the production of acetyl-CoA through a coupled reaction with citrate (B86180) synthase researchgate.netcreative-proteomics.com.

Kinetic characterization of these enzymes involves determining key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency nih.gov. For example, studies on butyryl-CoA:acetate CoA transferase from different bacterial species have revealed varying kinetic properties, suggesting adaptations to their specific metabolic niches researchgate.netcreative-proteomics.comresearchgate.net. The determination of these kinetic constants is often achieved by measuring initial reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation or using linear transformations like the Lineweaver-Burk plot researchgate.netcreative-proteomics.com.

Detailed kinetic studies have also been instrumental in elucidating complex enzyme mechanisms. For example, the reaction mechanism of butyryl-CoA synthetase from Paecilomyces varioti was found to follow a Bi-Uni-Uni-Bi ping-pong mechanism, detailing the specific order of substrate binding and product release nih.govplos.org.

EnzymeOrganismSubstrate(s)Km (µM)kcat (min-1)kcat/Km (mM-1min-1)Reference
CPB6-CoATRuminococcaceae bacterium CPB6Butyryl-CoA537 ± 105.81 ± 1.510.8 ± 0.2 researchgate.net
CPB6-CoATRuminococcaceae bacterium CPB6Caproyl-CoA359 ± 5.314.7 ± 0.941.1 ± 0.2 researchgate.net
BEY8-CoATClostridium tyrobutyricum BEY8Butyryl-CoA369.5-- creative-proteomics.com
Butyryl-CoA DehydrogenaseMegasphaera elsdeniiButyryl-CoA60-- creative-proteomics.com

Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. In the context of butyryl-CoA, this methodology involves introducing substrates labeled with stable isotopes, such as carbon-13 (¹³C), into a biological system and tracking their incorporation into butyryl-CoA and its downstream metabolites nih.govox.ac.uk. This approach provides direct evidence of metabolic routes and precursor-product relationships.

Metabolic Flux Analysis (MFA) is a quantitative extension of stable isotope tracing that determines the rates (fluxes) of reactions within a metabolic network creative-proteomics.comcreative-proteomics.comox.ac.uknih.govfrontiersin.org. By measuring the isotopic labeling patterns of key metabolites, often using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can computationally model and quantify the flow of metabolites through interconnected pathways frontiersin.orgresearchgate.net.

In studies of butyryl-CoA metabolism, ¹³C-MFA can be used to:

Quantify the contribution of different carbon sources to the synthesis of butyryl-CoA.

Determine the relative activity of competing metabolic pathways that produce or consume butyryl-CoA.

Investigate how metabolic fluxes are redistributed in response to genetic or environmental perturbations.

For example, by feeding cells ¹³C-labeled glucose, researchers can trace the path of the labeled carbon atoms as they are converted into acetyl-CoA and subsequently used in the synthesis of butyryl-CoA nih.gov. The resulting distribution of ¹³C in the butyryl-CoA molecule provides quantitative information about the activity of the synthesis pathway nih.gov.

Proteomic and Epigenomic Profiling Techniques

Mass spectrometry (MS) is a cornerstone of modern proteomics and metabolomics, enabling the identification and quantification of a wide range of biomolecules. In the study of butyryl-CoA, MS-based approaches are used to:

Quantify Butyryl-CoA Levels: Techniques like triple quadrupole mass spectrometry allow for the absolute quantification of various acyl-CoA species, including butyryl-CoA, in biological samples creative-proteomics.com. This is crucial for understanding how the cellular concentration of butyryl-CoA changes under different conditions.

Identify and Quantify Proteins: Proteomic studies use MS to identify and quantify proteins involved in butyryl-CoA metabolism. For example, researchers have used one- and two-dimensional gel electrophoresis followed by peptide fingerprinting-mass spectrometry to identify proteins that are differentially expressed during metabolic processes involving butyryl-CoA oxidation nih.govplos.org.

Butyrate (B1204436), a product of butyryl-CoA metabolism, is a well-known inhibitor of histone deacetylases (HDACs) and thus plays a significant role in epigenetic regulation. ChIP-seq and ATAC-seq are powerful techniques for studying these effects on a genome-wide scale nih.govbohrium.com.

ChIP-seq is used to identify the binding sites of DNA-associated proteins. In the context of butyryl-CoA research, it can be used to map the locations of histone modifications (e.g., histone acetylation) that are altered by changes in butyrate levels.

ATAC-seq identifies regions of open chromatin, which are generally associated with active gene regulation nih.govnih.govembopress.org. This technique can reveal how butyrate-induced changes in histone acetylation affect chromatin accessibility and, consequently, gene expression.

Together, these methods provide a detailed picture of the epigenomic landscape and how it is remodeled by metabolites derived from butyryl-CoA.

RNA sequencing (RNA-seq) is a high-throughput sequencing method used to profile the entire transcriptome of a cell or tissue. It provides a quantitative measure of the expression levels of thousands of genes simultaneously nih.govnih.gov. In the study of butyryl-CoA, RNA-seq is instrumental in understanding the transcriptional responses to changes in its metabolism. For instance, studies have used RNA-seq to analyze the differential gene expression profiles of cells treated with butyrate. These experiments have identified large numbers of genes whose expression is significantly altered, providing insights into the cellular processes affected by this metabolite, such as cell cycle regulation, proliferation, and apoptosis researchgate.netnih.govnih.gov.

Genetic Manipulation and Gene Expression Studies

Genetic manipulation techniques are essential for establishing causal links between specific genes and their functions in butyryl-CoA metabolism. These studies often involve the cloning and expression of genes encoding enzymes of interest nih.govnih.govbiorxiv.orgresearchgate.net. By overexpressing these genes in a host organism, such as E. coli, researchers can produce large quantities of the enzyme for purification and detailed characterization nih.govnih.govbiorxiv.orgresearchgate.net.

Furthermore, site-directed mutagenesis can be employed to create specific changes in the amino acid sequence of an enzyme. This allows for the investigation of the roles of individual amino acid residues in substrate binding, catalysis, and protein stability. For example, single-point mutations in a conserved motif of a CoA-transferase were shown to cause a significant decrease in its activity for both butyryl-CoA and caproyl-CoA, confirming the importance of this motif for the enzyme's function nih.govresearchgate.net.

Antisense expression is another genetic tool that can be used to downregulate the expression of a specific gene, providing insights into its physiological role. These genetic manipulation and gene expression studies are critical for validating the functions of genes involved in the intricate network of butyryl-CoA metabolism oup.com.

Gene Cloning and Heterologous Expression

Gene cloning and heterologous expression are foundational techniques for isolating and studying the enzymes involved in Butyryl-Coenzyme A (Butyryl-CoA) metabolism. These methods allow researchers to produce large quantities of specific proteins in a controlled environment, facilitating detailed characterization of their function, kinetics, and substrate specificity.

A common application is the expression of genes from organisms that are difficult to cultivate, such as anaerobic bacteria, into well-characterized host organisms like Escherichia coli. For instance, genes encoding Coenzyme A transferases (CoATs), which are crucial for the biosynthesis of medium-chain fatty acids, have been identified and expressed from bacteria like Ruminococcaceae bacterium CPB6 and Clostridium tyrobutyricum. nih.govnih.govbiorxiv.org In one study, the genes for a predicted caproyl-CoA:acetate CoA-transferase (CCoAT) and a butyryl-CoA:acetate CoA transferase (BCoAT) were cloned and expressed in E. coli BL21 (DE3). nih.gov This approach enabled direct comparison of their enzymatic activities. The recombinant CPB6-CoAT was found to catalyze the conversion of both butyryl-CoA and caproyl-CoA, whereas the BEY8-CoAT was specific for butyryl-CoA. nih.gov

Heterologous expression is also instrumental in metabolic engineering, where entire pathways are reconstructed in a host organism. The butanol synthesis pathway from Clostridium acetobutylicum, which involves Butyryl-CoA as a key intermediate, has been successfully expressed in E. coli. researchgate.net This involved cloning a suite of genes, including those for acetyl-CoA acetyltransferase (thiL), β-hydroxybutyryl-CoA dehydrogenase (hbd), crotonase (crt), and butyryl-CoA dehydrogenase (bcd), into an expression vector. researchgate.net The functional expression of these enzymes was confirmed through spectrophotometric assays, demonstrating the viability of producing compounds derived from Butyryl-CoA in a heterologous host. researchgate.net

These studies provide critical insights into enzyme function and create platforms for the biotechnological production of valuable chemicals.

Table 1: Examples of Heterologous Expression in Butyryl-CoA Related Studies

Gene/Enzyme Source Organism Expression Host Key Findings
Caproyl-CoA:acetate CoA-transferase (CCoAT) Ruminococcaceae bacterium CPB6 E. coli BL21 (DE3) Enzyme showed higher catalytic efficiency for caproyl-CoA over butyryl-CoA. nih.govbiorxiv.org
Butyryl-CoA:acetate CoA transferase (BCoAT) Clostridium tyrobutyricum BEY8 E. coli BL21 (DE3) Enzyme was active with butyryl-CoA but showed no activity for caproyl-CoA. nih.govbiorxiv.org

Gene Knockdown and Knockout Models

Gene knockdown and knockout models are powerful tools for elucidating the physiological roles of genes involved in Butyryl-CoA metabolism by observing the effects of their reduced expression or complete inactivation. azolifesciences.com These genetic manipulation techniques help to confirm gene function, identify metabolic bottlenecks, and understand regulatory networks.

In the solvent-producing bacterium Clostridium beijerinckii, a gene knockout system based on mobile group II introns (Targetron) was developed to disrupt acid production pathways, where Butyryl-CoA is a precursor to butyrate. nih.gov Researchers successfully knocked out the genes for phosphotransacetylase (pta) and butyrate kinase (buk). Disruption of the pta gene resulted in a significant decrease in acetate kinase activity and an increase in phosphotransbutyrylase (Ptb) activity. nih.gov This demonstrates a metabolic shift away from acetate production and suggests a compensatory mechanism involving the butyrate pathway. Enzyme assays confirmed these changes by monitoring the formation of coenzyme A from butyryl-CoA in the case of Ptb activity. nih.gov

Gene knockdown strategies are also employed, particularly in organisms where a full knockout might be lethal. In tobacco plants (Nicotiana tabacum), a transplastomic knockdown of the accD gene, which encodes a subunit of the acetyl-CoA carboxylase (ACCase), was achieved. nih.gov Although ACCase acts upstream of Butyryl-CoA, this study is illustrative of the technique's utility. The knockdown mutants showed reduced ACCase activity, leading to significant changes in cellular lipid levels and demonstrating the profound impact of perturbing acyl-CoA metabolism on plant development, including growth and seed production. nih.gov

These models are crucial for functional genomics and for designing rational strategies for metabolic engineering to improve the production of biofuels and other biochemicals derived from Butyryl-CoA.

Table 2: Phenotypic Effects of Gene Disruption in Butyryl-CoA Related Pathways

Gene Targeted Organism Method Resulting Phenotype/Metabolic Change
pta (phosphotransacetylase) Clostridium beijerinckii Gene Knockout (Targetron) 53% decrease in acetate kinase activity; 25% increase in phosphotransbutyrylase activity. nih.gov
buk (butyrate kinase) Clostridium beijerinckii Gene Knockout (Targetron) Slight decrease (11%) in phosphotransbutyrylase activity. nih.gov

Structural Determination Techniques (e.g., X-ray Crystallography, Cryo-EM)

Understanding the three-dimensional structure of enzymes that bind and process Butyryl-CoA is essential for deciphering their catalytic mechanisms. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the leading techniques for determining high-resolution structures of these protein complexes.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, especially for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. nih.govucl.ac.uk While specific Cryo-EM studies focusing solely on Butyryl-CoA complexes are emerging, the technique is broadly applied to analyze multi-protein systems where Butyryl-CoA is a substrate, such as fatty acid synthase complexes or bacterial secretion systems. nih.govresearchgate.net Advances in direct electron detectors and image processing algorithms now allow for the determination of structures at near-atomic resolution (1.4-3 Å), making Cryo-EM competitive with crystallography for a wide range of biological macromolecules. nih.gov This technique is particularly promising for capturing enzymes in different conformational states as they interact with substrates like Butyryl-CoA, providing a more dynamic picture of their function. frontiersin.org

Bioinformatic and Computational Modeling Approaches

Bioinformatic and computational modeling approaches are indispensable for integrating experimental data and gaining a systems-level understanding of Butyryl-CoA metabolism. These methods range from sequence analysis to the simulation of complex metabolic networks.

Bioinformatics tools are used for sequence alignment and phylogenetic analysis to identify and classify new enzymes involved in Butyryl-CoA pathways. For example, comparative bioinformatics was used to analyze CoAT enzymes, revealing a highly conserved motif predicted to be the active center. nih.gov This prediction was subsequently validated by site-directed mutagenesis, which showed that mutations within this motif led to a marked decrease in enzyme activity. nih.gov

These computational approaches complement experimental techniques by providing testable hypotheses and a framework for interpreting complex biological data related to Butyryl-Coenzyme A.

Q & A

Basic: What methodological approaches are recommended for quantifying Butyryl-Coenzyme A transferase genes in complex bacterial samples?

Answer: A widely validated approach involves semiquantitative degenerate real-time PCR targeting conserved regions of the Butyryl-Coenzyme A transferase gene. Key steps include:

  • Designing degenerate primers to account for sequence variability across bacterial taxa.
  • Optimizing PCR conditions (e.g., annealing temperature, cycle number) to minimize nonspecific amplification.
  • Validating assays using cloned standards or spike-in controls to ensure linearity and sensitivity.
    This method has been applied in gut microbiota studies to estimate butyrate-producing bacterial populations .

Basic: What are the critical considerations for sample preparation when measuring Butyryl-Coenzyme A levels in biological matrices?

Answer: To ensure accuracy:

  • Stabilization : Add protease inhibitors or immediately freeze samples to prevent enzymatic degradation of Coenzyme A derivatives.
  • Extraction : Use organic solvents (e.g., methanol:acetonitrile mixtures) to efficiently isolate Butyryl-Coenzyme A while minimizing interference from lipids or proteins.
  • Quality Control : Include internal standards (e.g., isotopically labeled Butyryl-Coenzyme A) to correct for recovery variability during LC-MS/MS analysis .

Advanced: How can researchers resolve discrepancies in reported Butyryl-Coenzyme A transferase gene copy numbers across studies?

Answer: Discrepancies often arise from methodological variability. Mitigation strategies include:

  • Primer Specificity : Validate primer sets against a diverse panel of bacterial genomes to avoid off-target amplification.
  • Sample Homogenization : Standardize protocols for DNA extraction (e.g., bead-beating intensity) to ensure consistent cell lysis.
  • Data Normalization : Use spike-in controls (e.g., synthetic DNA fragments) to account for PCR inhibition in complex samples.
    Cross-laboratory calibration using reference microbial communities is also recommended .

Advanced: How can assays for Butyryl-Coenzyme A be optimized in low-abundance environments, such as fecal or plasma samples?

Answer: For low-concentration scenarios:

  • Pre-concentration : Use solid-phase extraction (SPE) or ultrafiltration to enrich Butyryl-Coenzyme A prior to analysis.
  • Enhanced Detection : Employ nested PCR (for gene quantification) or high-sensitivity LC-MS/MS modes (e.g., multiple reaction monitoring).
  • Background Reduction : Apply enzymatic cleanup steps (e.g., phosphatase treatment) to degrade interfering metabolites .

Basic: Which analytical techniques are validated for detecting Butyryl-Coenzyme A in biological fluids?

Answer: The gold standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Key validation parameters include:

  • Linearity : Across physiologically relevant concentrations (e.g., 0.1–100 µM).
  • Recovery Rates : ≥80% in spiked matrices (e.g., urine, plasma).
  • Interference Testing : Ensure no cross-reactivity with structurally similar compounds (e.g., Acetyl-Coenzyme A) .

Advanced: What strategies are effective for integrating Butyryl-Coenzyme A data with multi-omics datasets (e.g., metabolomics, metagenomics)?

Answer: Integration requires:

  • Data Alignment : Use bioinformatics pipelines (e.g., MetaboAnalyst, QIIME 2) to map Butyryl-Coenzyme A levels to microbial taxa or metabolic pathways.
  • Statistical Frameworks : Apply multivariate methods (e.g., PLS-DA) to identify correlations between Butyryl-Coenzyme A and microbial gene abundance.
  • Temporal Analysis : Leverage longitudinal sampling to model causal relationships between butyrate production and host physiology .

Advanced: What statistical approaches are appropriate for longitudinal studies involving Butyryl-Coenzyme A dynamics?

Answer: Longitudinal analysis should account for:

  • Intra-Individual Variability : Use mixed-effects models to separate biological variation from measurement error.
  • Time-Series Clustering : Apply algorithms (e.g., k-means) to group subjects by Butyryl-Coenzyme A fluctuation patterns.
  • Confounder Adjustment : Include covariates (e.g., diet, antibiotic use) in regression models to isolate treatment effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.